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A Note on Terminology: Initial searches for "Mifobate (SR-202)" did not yield a specific

compound with available in vitro data. However, extensive research on "SR-202" has been

identified as SENTI-202, a logic-gated CAR-NK cell therapy developed for hematologic

malignancies. This document will focus on the in vitro assays and mechanisms of action related

to SENTI-202, a potential first-in-class allogeneic treatment for Acute Myeloid Leukemia (AML).

[1][2] It is presumed that "Mifobate" may be an internal or alternative identifier for this

therapeutic agent.

Introduction to SENTI-202
SENTI-202 is an advanced, off-the-shelf chimeric antigen receptor natural killer (CAR-NK) cell

therapy.[1] It is engineered with a sophisticated gene circuit to selectively target and eliminate

cancer cells while sparing healthy cells, thus aiming to widen the therapeutic window for

patients with relapsed or refractory hematologic malignancies like AML and myelodysplastic

syndrome (MDS).[2][3]

The core of SENTI-202's functionality lies in its three main engineered components:

OR Gate (Activating CAR): A bivalent activating CAR that recognizes and targets two key

antigens, CD33 and FLT3, commonly found on AML blasts and leukemic stem cells (LSCs).

[4][5][6] This dual targeting is designed to effectively eliminate the bulk of the tumor and the

difficult-to-eradicate LSCs.[4][5]
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NOT Gate (Inhibitory CAR): An inhibitory CAR that recognizes Endomucin (EMCN), a protein

predominantly expressed on healthy hematopoietic stem cells (HSCs).[4][5][6] This "NOT"

logic is designed to protect healthy HSCs from the CAR-NK cell's cytotoxic activity, even if

they express CD33 or FLT3.[3][4][5]

Calibrated-Release IL-15: This component provides cytokine support to enhance the

expansion, activation, and persistence of SENTI-202 and other immune cells, thereby

boosting the anti-tumor response.[5][7] Preclinical studies have shown that this leads to

functional pSTAT5 signaling.[7]

Quantitative Data Summary
Preclinical in vitro studies have demonstrated the potent and selective cytotoxic activity of

SENTI-202 against various AML cell lines and primary patient-derived AML blasts.
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Target Cell
Line/Sample

Assay Type Key Findings Reference

MOLM-13 (AML Cell

Line)
Cytotoxicity Assay

SENTI-202

demonstrated robust

killing. The addition of

IL-2 further enhanced

cytotoxicity.

[4]

MV4-11 (AML Cell

Line)
Cytotoxicity Assay

Showed significant

killing by multiple lots

of SENTI-202.

[4]

Primary AML Blasts Cytotoxicity Assay

SENTI-202

demonstrated robust

and specific killing.

[4][5]

Leukemic Stem Cells

(LSCs)
Cytotoxicity Assay

SENTI-202 effectively

targeted and killed

LSCs.

[4][5]

Healthy

Hematopoietic Stem

Cells (HSCs)

Co-culture Viability

Assay

SENTI-202 preserved

the viability of

approximately 75% of

HSCs and their

colony-forming

function.

[4]

EMCN-engineered

SEM cells
Cytotoxicity Assay

The presence of the

EMCN NOT gate

provided significant

protection from aCAR-

mediated cytotoxicity.

[8]

Signaling Pathway Diagram
The calibrated-release IL-15 component of SENTI-202 enhances its persistence and anti-tumor

activity through the activation of the STAT5 signaling pathway.
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Caption: SENTI-202 IL-15 Signaling Pathway.

Experimental Workflows and Protocols
In Vitro Cytotoxicity Assessment of SENTI-202
This protocol describes a luciferase-based assay to determine the cytotoxic activity of SENTI-

202 against target cancer cell lines.
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Caption: Luciferase-Based Cytotoxicity Assay Workflow.

Detailed Protocol: Luciferase-Based Cytotoxicity Assay
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This assay quantifies the lysis of target cells that are engineered to express luciferase. Upon

cell death, the luciferase enzyme is released and can be quantified by the addition of a

substrate that produces a luminescent signal.

Materials:

Target cells expressing firefly luciferase (e.g., MOLM-13-Luc, MV4-11-Luc)

SENTI-202 cells (effector cells)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

96-well white, clear-bottom assay plates

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

Luminometer

Procedure:

Target Cell Preparation:

Culture target cells to a density of 0.5-1 x 10^6 cells/mL.

On the day of the assay, harvest cells, wash once with PBS, and resuspend in complete

culture medium to a concentration of 2 x 10^5 cells/mL.

Effector Cell Preparation:

Thaw and prepare SENTI-202 cells according to the manufacturer's instructions.

Wash and resuspend in complete culture medium. Perform a cell count and viability

assessment.

Prepare serial dilutions of SENTI-202 cells to achieve the desired Effector-to-Target (E:T)

ratios (e.g., 10:1, 5:1, 2.5:1, 1.25:1).

Assay Setup:
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In a 96-well plate, add 50 µL of the target cell suspension to each well (10,000 cells/well).

Add 50 µL of the various SENTI-202 dilutions to the appropriate wells.

For controls, include:

Spontaneous Release: Target cells with 50 µL of medium only.

Maximum Release: Target cells with 50 µL of medium containing a lysis agent (e.g., 1%

Triton X-100).

Effector Cell Control: Effector cells with 50 µL of medium only.

Incubation:

Centrifuge the plate at 100 x g for 1 minute to pellet the cells.

Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

Luminescence Measurement:

Allow the plate to equilibrate to room temperature.

Add 100 µL of the prepared luciferase assay reagent to each well.

Mix gently by orbital shaking for 5-10 minutes.

Measure the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = 100

x (Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum

Release)

Flow Cytometry-Based Assessment of Target Cell Killing
This protocol outlines a method to assess the killing of target cells by SENTI-202 using flow

cytometry, which allows for the discrimination between live, apoptotic, and necrotic target cells.
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Caption: Flow Cytometry Workflow for Cytotoxicity.

Detailed Protocol: Flow Cytometry for Cytotoxicity
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Materials:

Target cells (e.g., MOLM-13, MV4-11)

SENTI-202 cells

Cell proliferation dye (e.g., CellTrace™ Violet)

Annexin V-FITC Apoptosis Detection Kit

7-AAD or Propidium Iodide (PI)

FACS buffer (PBS with 2% FBS)

96-well U-bottom plates

Flow cytometer

Procedure:

Target Cell Labeling:

Resuspend target cells at 1 x 10^6 cells/mL in PBS.

Add the cell proliferation dye according to the manufacturer's instructions and incubate.

Wash the cells twice with complete medium to remove excess dye.

Resuspend in complete medium at 2 x 10^5 cells/mL.

Assay Setup:

Plate 50 µL of labeled target cells per well in a 96-well U-bottom plate.

Add 50 µL of SENTI-202 cell dilutions to achieve desired E:T ratios.

Include a "targets only" control.

Incubation:
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Centrifuge the plate at 100 x g for 1 minute.

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

Staining:

Harvest the cells and wash once with cold PBS.

Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

Add 5 µL of FITC Annexin V and 5 µL of 7-AAD or PI.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X binding buffer to each tube.

Flow Cytometry:

Acquire the samples on a flow cytometer within 1 hour.

Gate on the target cell population using the proliferation dye.

Analyze the gated population for Annexin V and 7-AAD/PI staining to determine the

percentage of live (Annexin V-/viability dye-), early apoptotic (Annexin V+/viability dye-),

and late apoptotic/necrotic (Annexin V+/viability dye+) cells.

Intracellular Staining for Phosphorylated STAT5
(pSTAT5)
This protocol is for the detection of intracellular pSTAT5 in SENTI-202 cells by flow cytometry to

confirm the activation of the IL-15 signaling pathway.

Materials:

SENTI-202 cells

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

Permeabilization/Wash Buffer
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Fluorochrome-conjugated anti-pSTAT5 antibody

Isotype control antibody

FACS tubes

Flow cytometer

Procedure:

Cell Stimulation (Optional but recommended):

Culture SENTI-202 cells in the presence or absence of exogenous IL-2 or IL-15 for a short

period (e.g., 15-30 minutes) to induce robust STAT5 phosphorylation.

Fixation:

Harvest approximately 1 x 10^6 SENTI-202 cells per sample.

Wash with FACS buffer.

Resuspend the cells in 100 µL of fixation buffer.

Incubate for 20 minutes at 4°C.

Permeabilization:

Wash the cells twice with 1 mL of permeabilization/wash buffer.

Resuspend the cell pellet in the residual buffer.

Intracellular Staining:

Add the fluorochrome-conjugated anti-pSTAT5 antibody or the corresponding isotype

control.

Vortex gently and incubate for 30 minutes at 4°C in the dark.

Washing and Acquisition:
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Wash the cells twice with permeabilization/wash buffer.

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Acquire the samples on a flow cytometer.

Data Analysis:

Analyze the median fluorescence intensity (MFI) of pSTAT5 staining in the SENTI-202 cell

population, comparing stimulated versus unstimulated cells and the specific antibody

versus the isotype control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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